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molecular formula C13H17ClO2 B8708159 5-chloro-2-(2-ethylbutoxy)Benzaldehyde

5-chloro-2-(2-ethylbutoxy)Benzaldehyde

Cat. No. B8708159
M. Wt: 240.72 g/mol
InChI Key: QZUGUWSSLSAFJH-UHFFFAOYSA-N
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Patent
US09035071B2

Procedure details

A solution of 5-Chloro-2-(2-ethyl-butoxy)-benzaldehyde, 10, (2.83 g 11.8 mmol), MeOH (50 mL) was cooled to +5° C. under N2 atmosphere and NaBH4 (0.54 g, 14.2 mmol) was added. The mixture was allowed to warm to RT over 2 hours and the volatiles were removed in vacuo. The reaction mixture was partitioned between water and CH2Cl2. The organic layer was washed with sat. brine, dried (Na2SO4) and evaporated to dryness to give 2.61 g of 5-chloro-2-(2-ethyl-butoxy)-phenyl]-methanol, 11 as a pale yellow oil.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step One
Name
Quantity
0.54 g
Type
reactant
Reaction Step Two
Name

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[CH:4][C:5]([O:10][CH2:11][CH:12]([CH2:15][CH3:16])[CH2:13][CH3:14])=[C:6]([CH:9]=1)[CH:7]=[O:8].CO.[BH4-].[Na+]>>[Cl:1][C:2]1[CH:3]=[CH:4][C:5]([O:10][CH2:11][CH:12]([CH2:15][CH3:16])[CH2:13][CH3:14])=[C:6]([CH2:7][OH:8])[CH:9]=1 |f:2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC=1C=CC(=C(C=O)C1)OCC(CC)CC
Name
Quantity
50 mL
Type
reactant
Smiles
CO
Step Two
Name
Quantity
0.54 g
Type
reactant
Smiles
[BH4-].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the volatiles were removed in vacuo
CUSTOM
Type
CUSTOM
Details
The reaction mixture was partitioned between water and CH2Cl2
WASH
Type
WASH
Details
The organic layer was washed with sat. brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
CUSTOM
Type
CUSTOM
Details
evaporated to dryness

Outcomes

Product
Name
Type
product
Smiles
ClC=1C=CC(=C(C1)CO)OCC(CC)CC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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